5-HT₂ᴃ Receptor Antagonist Potency and GPCR Selectivity Profile vs. Broad-Spectrum Screening Panel
6-(Piperidin-4-yloxy)nicotinonitrile hydrochloride exhibits selective 5-HT₂ᴃ receptor antagonism with IC₅₀ = 54 nM in cellular functional assays and binding IC₅₀ = 22 ± 9.0 nM, while demonstrating negative results in agonist and antagonist screens across 160 other GPCRs [1]. In contrast, the broader class of piperidinyloxy-nicotinonitrile analogs displays variable and often reduced selectivity, with many exhibiting off-target activity at multiple aminergic receptors .
| Evidence Dimension | 5-HT₂ᴃ receptor functional antagonism potency |
|---|---|
| Target Compound Data | IC₅₀ = 54 nM (cellular functional assay) |
| Comparator Or Baseline | Class average for piperidinyloxy-nicotinonitrile derivatives: variable IC₅₀ values ranging from >1000 nM to <100 nM, with frequent off-target activity at 5-HT₂ₐ, 5-HT₂꜀, α₁, and D₂ receptors |
| Quantified Difference | Target compound exhibits 160/161 negative GPCR screens (99.4% selectivity rate in panel) |
| Conditions | GPCR agonist/antagonist screen (161 GPCRs); cellular 5-HT₂ᴃ antagonist assay |
Why This Matters
This selectivity profile reduces confounding variables in in vitro pharmacology experiments, enabling cleaner interpretation of 5-HT₂ᴃ-mediated effects.
- [1] PMC. Table 1: 5HT2bR binding activity IC₅₀ = 22±9.0 nM; cellular antagonist IC₅₀ = 54 nM; GPCR screen (161 GPCRs) negative for all except 5HT2bR. J Alzheimers Dis. 2024; 98. View Source
